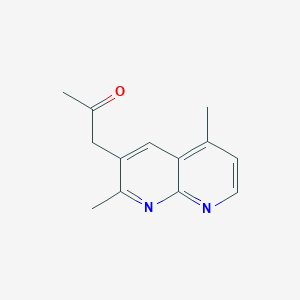
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
化学反应分析
Types of Reactions
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl substituted derivatives.
科学研究应用
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents and inhibitors of topoisomerase II.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in molecular sensors and self-assembly host-guest systems.
作用机制
The mechanism of action of 1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA segments, inhibiting the enzyme’s activity and leading to the inhibition of cell proliferation . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
相似化合物的比较
Similar Compounds
Gemifloxacin: A naphthyridine derivative used as an antibiotic.
Vosaroxin: A naphthyridine derivative in clinical trials as a potential anticancer drug.
Uniqueness
1-(2,5-Dimethyl-1,8-naphthyridin-3-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in various applications and its potential in medicinal chemistry make it a valuable compound for further research and development.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
1-(2,5-dimethyl-1,8-naphthyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-14-13-12(8)7-11(6-9(2)16)10(3)15-13/h4-5,7H,6H2,1-3H3 |
InChI 键 |
HVEDZOYFNCJODJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C(=NC2=NC=C1)C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


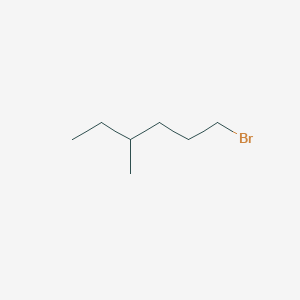
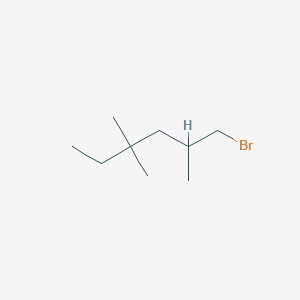

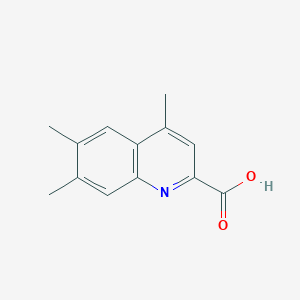
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
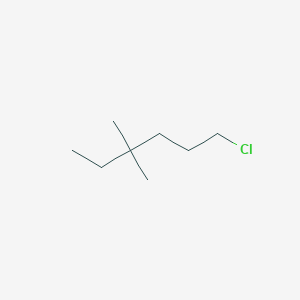
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
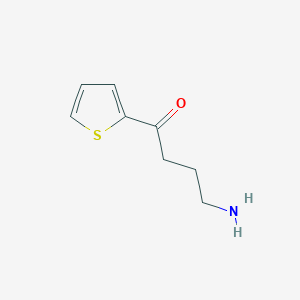
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
